molecular formula C6H9BrClN3O2 B1378708 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1461704-61-9

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No. B1378708
M. Wt: 270.51 g/mol
InChI Key: SXPCSCUDXNSDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1461704-61-9 . It has a molecular weight of 270.51 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is 1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H .


Physical And Chemical Properties Analysis

“2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 270.51 .

Scientific Research Applications

    Biological Activities of Pyrazoline Derivatives

    • Field : Biological Sciences
    • Application : Pyrazolines and their derivatives have been studied for their biological and pharmacological activities . A newly synthesized pyrazoline derivative was tested on rainbow trout alevins .
    • Method : The compound was synthesized and its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) concentrations were studied .
    • Results : The compound showed a non-toxic AchE inhibitory effect and had no effect on MDA concentrations .

    Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
    • Method : A catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters was carried out .
    • Results : The protodeboronation was successfully applied to methoxy protected (−)-Δ8-THC and cholesterol .

    Antileishmanial and Antimalarial Evaluation

    • Field : Pharmacology
    • Application : Certain pyrazoline derivatives have been studied for their antileishmanial and antimalarial activities .
    • Method : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
    • Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

    Synthesis of 1,4’-Bipyrazoles

    • Field : Organic Chemistry
    • Application : 4-Bromopyrazole, a similar compound, has been used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • Method : 4-Bromopyrazole was used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
    • Results : The reaction resulted in the successful synthesis of 1,4’-bipyrazoles .

    Synthesis of 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

    • Field : Biological Sciences
    • Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, was tested on rainbow trout alevins .
    • Method : The compound was synthesized and its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) concentrations were studied .
    • Results : The compound showed a non-toxic AchE inhibitory effect and had no effect on MDA concentrations .

    Synthesis of 1,4’-Bipyrazoles

    • Field : Organic Chemistry
    • Application : 4-Bromopyrazole, a similar compound, has been used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • Method : 4-Bromopyrazole was used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
    • Results : The reaction resulted in the successful synthesis of 1,4’-bipyrazoles .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-amino-3-(4-bromopyrazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPCSCUDXNSDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Reactant of Route 6
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.